

In-Depth Technical Guide to Recombinant EAFP2 (EAF2) Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EAFP2

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This technical guide provides a comprehensive overview of the expression of ELL-Associated Factor 2 (EAF2), a key tumor suppressor protein, in various recombinant systems. This document outlines detailed methodologies, summarizes quantitative data, and visualizes associated signaling pathways to facilitate research and development efforts targeting this important protein. EAF2, also known as testosterone-regulated apoptosis inducer and tumor suppressor (TRAITS), is a critical regulator of transcription and apoptosis, making its recombinant production essential for functional studies and therapeutic development.

Introduction to EAF2

EAF2 is a nuclear protein that functions as a transcriptional co-factor, primarily by interacting with the Eleven-nineteen Lysine-rich Leukemia (ELL) family of proteins, which are components of the super elongation complex (SEC). This complex is crucial for regulating the rate of transcription of genes involved in cell growth, differentiation, and apoptosis. Downregulation of EAF2 has been linked to the progression of several cancers, including prostate and cervical cancer, highlighting its role as a tumor suppressor. EAF2 exerts its biological functions through interactions with various signaling pathways, including those mediated by p53, Transforming Growth Factor- β (TGF- β), and Hypoxia-Inducible Factor-1 α (HIF-1 α).

Recombinant EAF2 Expression Systems

The choice of an expression system for EAF2 depends on the desired yield, post-translational modifications, and intended downstream applications. EAF2 has been successfully expressed in bacterial, yeast, and mammalian cell systems.

Data Presentation: Recombinant EAF2 Expression

While specific quantitative data for in-house EAF2 expression is not extensively published, the following table summarizes typical yields for recombinant proteins expressed in different systems, providing a general benchmark. Commercial availability of recombinant EAF2, primarily from mammalian systems, suggests robust expression is achievable.

Expression System	Host	Typical Protein Yield	Purity	Advantages	Disadvantages
Bacterial	E. coli (e.g., BL21)	1-10 mg/L	>90%	High yield, low cost, rapid expression.	Lack of post-translational modifications, potential for inclusion body formation.
Yeast	S. cerevisiae, P. pastoris	10-100 mg/L	>95%	Cost-effective, capable of some post-translational modifications, high-density culture.	Hyper-glycosylation may occur, which might not be suitable for all applications.
Mammalian	HEK293T, CHO	1-50 mg/L	>95%	Proper protein folding and human-like post-translational modifications.	Higher cost, slower growth, more complex culture conditions.

Experimental Protocols

Detailed protocols for the expression and purification of recombinant EAF2 are provided below for the most common systems. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

Expression and Purification of His-tagged EAF2 in E. coli

Objective: To produce N-terminally His-tagged EAF2 in E. coli for structural and functional studies.

Methodology:

- Vector Construction: The human EAF2 coding sequence is subcloned into a pET series expression vector (e.g., pET-28a) containing an N-terminal 6xHis-tag and a thrombin cleavage site.
- Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).
- Expression:
 - A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.
 - The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
 - Protein expression is induced by the addition of Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
 - The culture is then incubated for a further 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.
- Cell Lysis:
 - Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
 - The cell pellet is resuspended in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.
 - The cell suspension is incubated on ice for 30 minutes and then sonicated to ensure complete lysis.
 - The lysate is clarified by centrifugation at 12,000 x g for 30 minutes at 4°C.

- Purification (Affinity Chromatography):
 - The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
 - The column is washed with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
 - The His-tagged EAF2 protein is eluted with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford or BCA assay.

Expression and Purification of EAF2 in Yeast (*Pichia pastoris*)

Objective: To produce secreted EAF2 in *P. pastoris* for applications requiring post-translational modifications.

Methodology:

- Vector Construction: The EAF2 gene is cloned into a *Pichia* expression vector (e.g., pPICZα A) in frame with an N-terminal α-factor secretion signal.
- Transformation: The linearized vector is transformed into a suitable *P. pastoris* strain (e.g., X-33) by electroporation.
- Screening: Transformants are selected on YPD plates containing Zeocin. High-expressing clones are identified by small-scale expression trials.
- Expression:
 - A selected clone is grown in BMGY medium at 30°C with shaking until the culture is dense.

- To induce expression, cells are harvested and resuspended in BMMY medium (containing methanol).
- Methanol is added to a final concentration of 0.5% every 24 hours to maintain induction for 72-96 hours.
- Purification:
 - The culture supernatant is collected by centrifugation.
 - The supernatant may be concentrated and buffer-exchanged.
 - If a His-tag was included, purification can proceed as described for the E. coli expressed protein. Alternatively, ion-exchange chromatography can be used as an initial capture step. [\[1\]](#)
- Analysis: Protein expression and purity are analyzed by SDS-PAGE and Western blot.

Expression of Myc-DDK-tagged EAF2 in Mammalian Cells (HEK293T)

Objective: To produce EAF2 with native-like post-translational modifications in a human cell line.

Methodology:

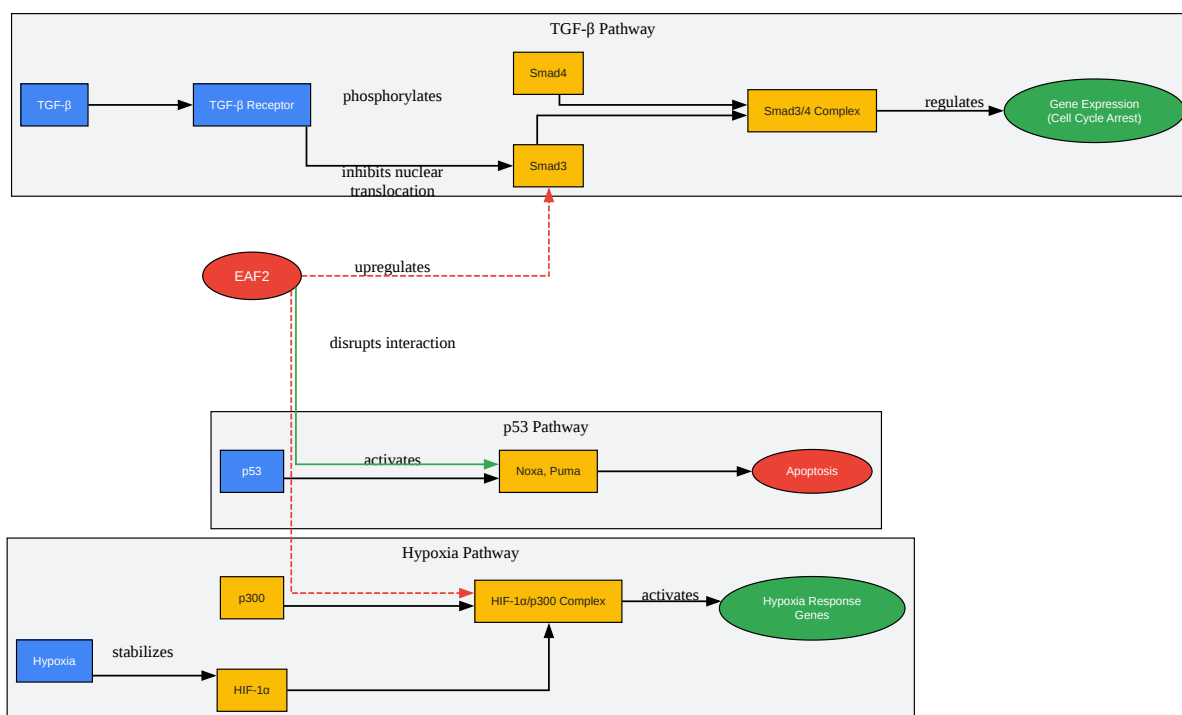
- Vector Construction: The EAF2 coding sequence is cloned into a mammalian expression vector (e.g., pCMV6-Entry) containing a C-terminal Myc-DDK tag.
- Transfection:
 - HEK293T cells are seeded in a culture dish and grown to 70-80% confluency.
 - The EAF2 expression plasmid is transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. [\[2\]](#)
- Expression: Cells are incubated for 48-72 hours post-transfection to allow for protein expression.

- Cell Lysis:
 - Cells are washed with PBS and then lysed in RIPA buffer containing a protease inhibitor cocktail.
 - The lysate is clarified by centrifugation.
- Purification (Immunoprecipitation):
 - The clarified lysate is incubated with anti-DDK conjugated agarose beads overnight at 4°C.
 - The beads are washed several times with lysis buffer.
 - The bound protein is eluted using a low pH buffer or by competitive elution with a DDK peptide.
- Analysis: The presence and purity of the expressed protein are confirmed by Western blot analysis using anti-DDK and anti-EAF2 antibodies.

Visualization of EAF2-Related Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving EAF2 and a general experimental workflow for its recombinant expression and purification.

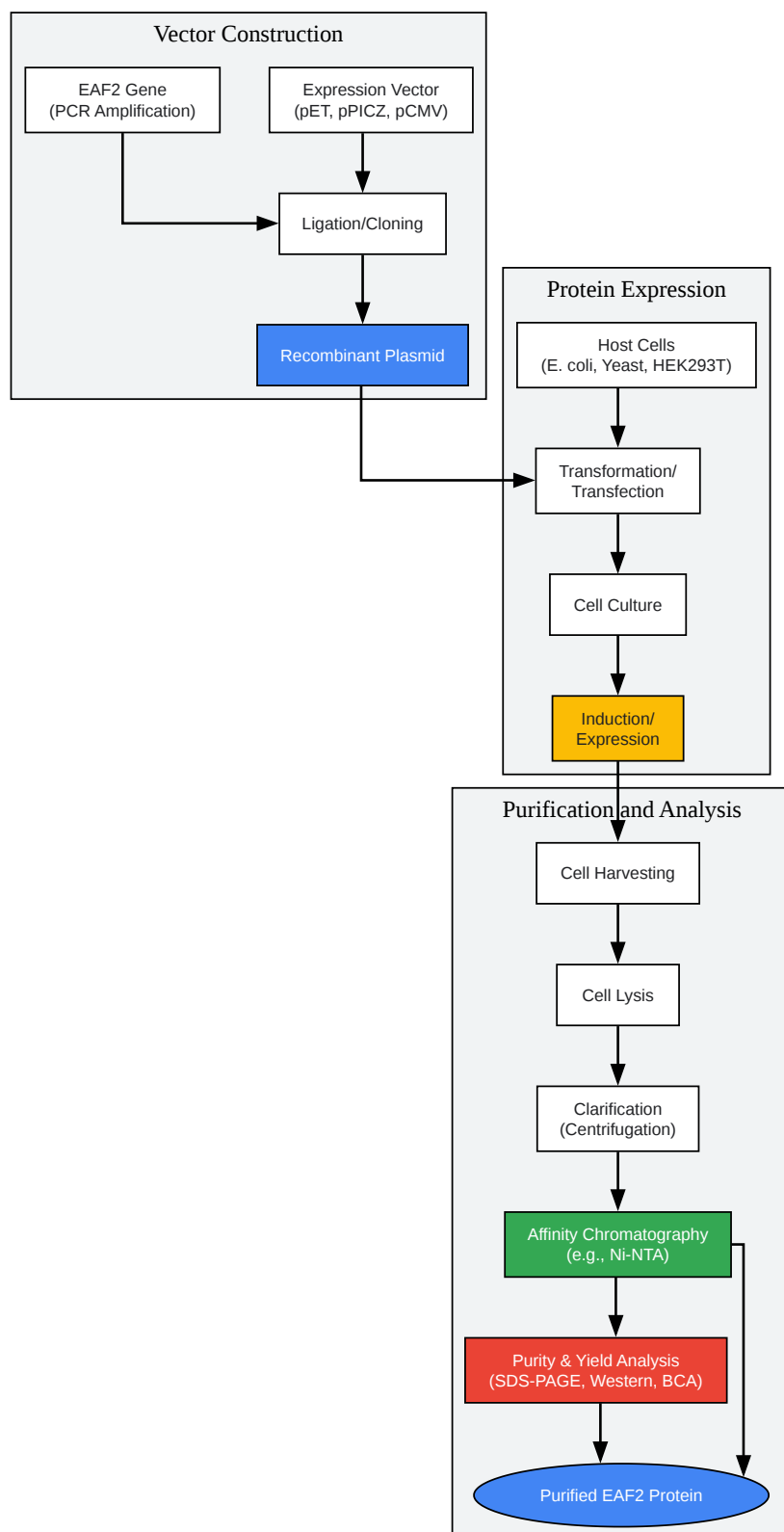
EAF2 in Apoptosis and Transcriptional Regulation



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Caption: EAF2 interaction with p53, TGF-β, and Hypoxia signaling pathways.

General Workflow for Recombinant EAF2 Production



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Caption: A generalized workflow for the recombinant expression and purification of EAF2.

Conclusion

The recombinant expression of EAF2 is a vital tool for elucidating its role in cancer biology and for the development of novel therapeutic strategies. This guide provides a foundational framework for the production of EAF2 in bacterial, yeast, and mammalian systems. While the provided protocols are based on established methods, it is crucial to optimize expression and purification conditions for each specific application to ensure high yields of pure, functional protein. The visualization of EAF2's involvement in key signaling pathways offers a broader context for its functional analysis and its potential as a therapeutic target. Further research to quantify expression levels and optimize solubility will be invaluable to the scientific community.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide to Recombinant EAFP2 (EAF2) Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576871#eafp2-expression-in-recombinant-systems]

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